Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate

Catalog No.
S13754190
CAS No.
M.F
C8H12N2O3
M. Wt
184.19 g/mol
Availability
In Stock
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Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carbox...

Product Name

Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate

IUPAC Name

methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

InChI

InChI=1S/C8H12N2O3/c1-8(2,9)6-5(4-13-10-6)7(11)12-3/h4H,9H2,1-3H3

InChI Key

FGWZYWMASUOKCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NOC=C1C(=O)OC)N

Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate is a chemical compound characterized by the molecular formula C8H12N2O3C_8H_{12}N_2O_3 and a molecular weight of approximately 184.19 g/mol. It features an oxazole ring, which is a five-membered heterocyclic compound containing both nitrogen and oxygen. The compound is notable for its structural complexity, incorporating an amino group and a carboxylate ester functionality, which may contribute to its biological activity and potential applications in medicinal chemistry .

Typical of oxazole derivatives. These may include:

  • Nucleophilic Substitution: The carboxylate group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Hydrolysis: Under acidic or basic conditions, the ester functionality can hydrolyze to yield the corresponding acid.
  • Decarboxylation: The compound may also undergo decarboxylation under certain conditions, leading to the formation of simpler derivatives.

These reactions are significant for modifying the compound's structure to enhance its biological properties or to synthesize related compounds .

Research has indicated that compounds similar to methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate exhibit various biological activities. For instance, oxazole-based compounds have been studied for their potential as inhibitors of prolyl oligopeptidase, an enzyme implicated in several neurological disorders. The presence of the amino group in this compound may enhance its binding affinity to biological targets, thereby influencing its pharmacological profile .

The synthesis of methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
  • Esterification: The carboxylic acid derivative is reacted with methanol or another alcohol in the presence of an acid catalyst to form the ester.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing .

Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate has potential applications in medicinal chemistry due to its structural features that may confer biological activity. Possible applications include:

  • Drug Development: As a lead compound for synthesizing new drugs targeting specific enzymes or receptors.
  • Research Tool: For studying enzyme inhibition mechanisms and pathways in biochemical research.

Given its unique structure, it may also serve as a scaffold for developing other pharmaceutical agents .

Interaction studies focus on how methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate interacts with various biological targets. Preliminary studies suggest that it may bind effectively to certain enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of these targets. Detailed kinetic studies and binding assays would be necessary to elucidate the specifics of these interactions and determine the compound's efficacy as a therapeutic agent.

Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate shares structural similarities with several other oxazole derivatives. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylateC11H17N3O3Contains an isoxazole ring instead of oxazole; may exhibit different biological properties.
3-(2-Aminopropan-2-yl)-1,2-oxazole-4-carboxylic acidC8H13N2O3Lacks the methyl ester group; could have different solubility and reactivity profiles .
Ethyl 5-[4-bromo]-oxazoleC8H8BrNHalogenated derivative; potentially different reactivity due to bromine substitution .

Uniqueness: Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate is unique due to its specific combination of functional groups (amine and ester) and its potential for bioactivity against specific targets not shared by all similar oxazoles. This uniqueness may enhance its applicability in drug design compared to other derivatives.

Carboxylic Acid Activation Strategies for Oxazole Core Formation

The formation of oxazole cores through carboxylic acid activation represents a fundamental approach in heterocyclic synthesis, with multiple strategies available for generating the requisite reactive intermediates [1]. Traditional activation methods include the use of thionyl chloride and phosphorus trichloride, which convert carboxylic acids to acid chlorides through nucleophilic substitution mechanisms [2]. These reagents operate by transforming the hydroxyl group into superior leaving groups, thereby facilitating subsequent nucleophilic attack by coupling partners [3].

The carbodiimide-mediated activation strategy employs reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in combination with 4-dimethylaminopyridine to generate O-acylisourea intermediates [3] [4]. This approach offers significant advantages over traditional acid chloride methods, as the resulting urea byproducts are water-soluble and readily removed through aqueous workup procedures [5]. The mechanism proceeds through initial deprotonation of the carboxylic acid by the carbodiimide, followed by nucleophilic attack of the carboxylate on the activated carbodiimide carbon [6].

Recent developments have introduced triflylpyridinium reagents as highly efficient activating agents for carboxylic acids in oxazole synthesis [7] [8]. The triflylpyridinium system operates through formation of an acylpyridinium salt intermediate, which exhibits enhanced reactivity toward isocyanoacetate coupling partners [7]. This activation strategy demonstrates superior performance under mild reaction conditions, typically requiring temperatures of 40°C or lower in dichloromethane solvent systems [8].

Activation StrategyReaction ConditionsMechanismAdvantagesLimitations
Thionyl ChlorideNeat or inert solvent, 0-80°CNucleophilic substitutionEfficient, widely availableHydrogen chloride evolution, harsh conditions
Phosphorus TrichlorideNeat or inert solvent, room temperature to refluxNucleophilic substitutionGood reactivityToxic, harsh conditions
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride + 4-dimethylaminopyridineDimethylformamide or dichloromethane, room temperature, neutral pHO-acylisourea formationWater-soluble byproductspH sensitive
Dicyclohexylcarbodiimide + 4-dimethylaminopyridineDichloromethane or dimethylformamide, room temperatureO-acylurea formationHigh efficiencyDifficult workup
TriflylpyridiniumDichloromethane, room temperature to 40°CAcylpyridinium formationStable reagent, mild conditionsRequires base

The efficiency of carboxylic acid activation is significantly influenced by the choice of activating reagent and reaction conditions [9]. Studies have demonstrated that the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride with 4-dimethylaminopyridine provides optimal results for electron-deficient substrates, while triflylpyridinium systems excel in the synthesis of 4,5-disubstituted oxazoles [7] [9].

Isocyanoacetate Coupling Mechanisms in Heterocyclic Synthesis

Isocyanoacetate derivatives serve as versatile building blocks in heterocyclic synthesis, participating in diverse coupling mechanisms to generate oxazole ring systems [10]. The fundamental reactivity of the isocyano group stems from its unique electronic structure, which enables both electrophilic and nucleophilic behavior depending on reaction conditions [10]. This dual reactivity allows isocyanoacetates to engage in formal [3+2] cycloaddition reactions with activated carboxylic acid derivatives [11].

The [3+2] cycloaddition mechanism represents the most prevalent pathway for oxazole formation from isocyanoacetates and activated carboxylic acids [12] [11]. This process involves initial nucleophilic attack of the deprotonated isocyanoacetate on the activated carbonyl carbon, followed by intramolecular cyclization to form the oxazole ring system [7]. The reaction proceeds through a concerted mechanism that maintains high regioselectivity, typically yielding products in 70-95% efficiency [11].

Copper-catalyzed tandem synthesis has emerged as an alternative approach for constructing 4,5-functionalized oxazoles from isocyanoacetates and aldehydes [11]. This methodology employs catalytic amounts of copper bromide under molecular oxygen atmosphere to facilitate a cascade sequence involving cycloaddition and oxidative dehydroaromatization [11] [13]. The process demonstrates broad substrate scope and operates under mild reaction conditions, making it an attractive protocol for accessing functionalized oxazoles [11].

Coupling TypeReagentsMechanismSelectivityTypical Yields (%)
[3+2] CycloadditionIsocyanoacetate + activated carboxylic acidConcerted cycloadditionHigh regioselectivity70-95
Nucleophilic Addition-CyclizationIsocyanoacetate + aldehyde/ketoneSequential addition-cyclizationModerate selectivity40-80
Metal-Catalyzed CouplingCopper(I)/Palladium(0) + isocyanoacetateOxidative addition/reductive eliminationHigh selectivity60-90
Multicomponent ReactionAcid + isocyanoacetate + baseCascade reactionVariable selectivity50-85
Radical-Mediated CouplingRadical initiator + isocyanoacetateSingle electron transferLow selectivity30-70

Metal-catalyzed isocyanoacetate coupling reactions operate through distinct mechanistic pathways involving oxidative addition and reductive elimination steps [11]. Palladium-catalyzed systems have demonstrated particular utility in synthesizing complex oxazole derivatives through carbon-hydrogen bond activation processes [14]. These transformations enable the construction of heterocyclic frameworks with high atom and step economy compared to traditional synthetic approaches [14].

The selection of appropriate coupling conditions significantly influences reaction outcomes, with factors such as base strength, temperature, and reaction time playing critical roles in determining product distribution [15]. Optimization studies have revealed that potassium phosphate serves as an effective base for van Leusen-type reactions, while 4-dimethylaminopyridine provides superior results in triflylpyridinium-mediated couplings [7] [15].

Stoichiometric Control of Triflylpyridinium Reagent Systems

The development of triflylpyridinium reagent systems has revolutionized carboxylic acid activation in oxazole synthesis through precise stoichiometric control [16] [17]. These systems employ 4-dimethylaminopyridine triflate as a stable, easily accessible activating agent that generates acylpyridinium intermediates under mild conditions [7]. The optimal stoichiometric ratio involves 1.3 equivalents of triflylpyridinium reagent relative to the carboxylic acid substrate, ensuring complete activation while minimizing side reactions [7].

The base component in triflylpyridinium systems requires careful optimization to achieve maximum coupling efficiency [7]. Studies have demonstrated that 4-dimethylaminopyridine serves dual roles as both nucleophile and base, with 1.5 equivalents providing optimal results for most substrates [7]. Alternative bases such as 1,4-diazabicyclo[2.2.2]octane yield moderate results (47% yield), while 1,8-diazabicyclo[5.4.0]undec-7-ene produces only trace amounts of desired products [7].

The isocyanoacetate component typically requires 1.2 equivalents to ensure complete consumption of the activated carboxylic acid intermediate [7]. This slight excess compensates for potential side reactions and hydrolysis of the acylpyridinium species [17]. The reaction proceeds optimally at 40°C in dichloromethane solvent, with complete conversion achieved within 30 minutes under these conditions [7].

ComponentEquivalentsRoleCritical Parameters
Carboxylic Acid1.0SubstratePurity, moisture content
4-dimethylaminopyridine triflate1.3Activating agentStable, easy to handle
4-dimethylaminopyridine (base)1.5Base/nucleophileNucleophilicity, basicity
Isocyanoacetate1.2Coupling partnerReactivity of isocyano group
Solvent0.1 MReaction mediumPolarity, coordinating ability

Temperature control plays a crucial role in triflylpyridinium-mediated reactions, with studies showing that room temperature conditions yield 70% of desired product while elevation to 40°C increases yields to 96% [7]. Higher temperatures are generally avoided to prevent decomposition of the acylpyridinium intermediate and minimize competing side reactions [17].

The recovery and reuse of 4-dimethylaminopyridine represents a significant practical advantage of this system [7]. Following reaction completion, the base can be recovered through crystallization from diethyl ether, allowing for multiple reuse cycles without significant loss of activity [7]. This feature enhances the economic viability of large-scale synthesis applications [7].

Solvent Effects and Catalytic Cycle Optimization

Solvent selection profoundly influences the efficiency of oxazole synthesis reactions, with polarity and coordinating ability serving as primary determinants of reaction outcomes [8] [15]. Dichloromethane emerges as the optimal solvent for triflylpyridinium-mediated reactions, providing 96% yield of oxazole products within 30 minutes at 40°C [7] [8]. The low polarity and minimal coordinating ability of dichloromethane facilitate formation and stability of acylpyridinium intermediates [8].

Highly polar aprotic solvents such as dimethylformamide and dimethylsulfoxide completely inhibit oxazole formation in triflylpyridinium systems [7]. These solvents compete with the isocyanoacetate for coordination to the activated carboxylic acid intermediate, preventing productive coupling reactions [18]. Similarly, acetonitrile fails to support oxazole formation despite its moderate polarity, likely due to poor solubility of reaction components [7].

Protic solvents demonstrate variable performance depending on the specific synthetic methodology employed [15]. Isopropanol and ethanol provide excellent results (95% and 92% yields, respectively) for van Leusen-type reactions using tosylmethyl isocyanide, but are incompatible with triflylpyridinium systems due to competitive nucleophilic attack on the activated intermediate [7] [15].

SolventPolarityDielectric ConstantOxazole Formation (%)Reaction Time (h)Comments
DichloromethaneLow8.9960.5Optimal for triflylpyridinium
DimethylformamideHigh36.70No reactionCompetes with activation
TetrahydrofuranMedium7.6406Moderate efficiency
AcetonitrileMedium35.90No reactionPoor solubility
DimethylsulfoxideHigh46.70No reactionStrong coordination
IsopropanolMedium18.3951Excellent for van Leusen
EthanolMedium24.5921.5Good alternative

Microwave irradiation has been explored as a method for accelerating oxazole synthesis reactions while maintaining high yields [15]. Under microwave conditions at 65°C and 350 watts, complete conversion of starting materials to oxazole products occurs within 8 minutes, representing a significant improvement over conventional heating methods [15]. This approach proves particularly effective for gram-scale synthesis applications [15].

The optimization of catalytic cycles in metal-mediated oxazole synthesis requires careful consideration of catalyst loading, oxidant selection, and reaction atmosphere [11]. Copper-catalyzed systems typically employ 10 mol% catalyst loading with molecular oxygen serving as the terminal oxidant [11]. The reaction proceeds through a catalytic cycle involving copper(I) to copper(II) oxidation, followed by reductive elimination to regenerate the active catalyst [11].

Nuclear magnetic resonance spectroscopy represents the cornerstone technique for structural elucidation of Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate. The comprehensive assignment of both proton and carbon-13 nuclear magnetic resonance spectra requires systematic analysis of chemical shifts, coupling patterns, and multinuclear correlation experiments [1] [2].

For the oxazole heterocyclic system, the carbon-2 nucleus exhibits characteristic downfield resonances at approximately 150 parts per million, distinguishing it from related imidazole derivatives where the corresponding carbon appears at approximately 135 parts per million [1]. The carbon-hydrogen coupling constant provides additional diagnostic information, with oxazole carbon-2 displaying one-bond carbon-hydrogen coupling of approximately 250 hertz compared to 210 hertz for imidazoles [1]. These coupling constants can be readily obtained from gated-decoupled carbon-13 spectra or through analysis of carbon-13 satellite separations in proton spectra [1].

The methyl ester functionality at the carbon-4 position of the oxazole ring produces a characteristic carbonyl carbon signal at approximately 165 parts per million [3]. The methoxy carbon appears at approximately 52 parts per million, while the corresponding proton resonance occurs as a singlet at approximately 3.8 parts per million [4] [3]. The oxazole ring carbons display chemical shifts between 140-160 parts per million, with the carbon-4 bearing the carboxylate substituent appearing more downfield due to the electron-withdrawing effect of the carbonyl group [5] [3].

The amino-substituted propan-2-yl side chain at the carbon-3 position presents distinctive spectroscopic features. The tertiary carbon bearing the amino group exhibits characteristic chemical shift patterns influenced by the electron-donating amino substituent. The geminal methyl groups appear as equivalent signals due to rapid rotation about the carbon-carbon bond [2]. Nitrogen-15 labeling studies reveal carbon-nitrogen coupling constants ranging from 4-11 hertz for direct attachments and 1-2 hertz for two-bond interactions [6].

X-ray Crystallographic Analysis of Molecular Packing

X-ray crystallographic analysis provides definitive structural confirmation and reveals crucial intermolecular packing arrangements for Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate derivatives. The crystallographic studies of related oxazole systems demonstrate characteristic molecular geometries and hydrogen bonding patterns that facilitate structure-property relationships [7] [8] [9].

The oxazole ring system maintains planarity with root mean square deviations typically below 0.01 angstroms [7]. Bond lengths and angles conform to standard heterocyclic parameters, with the carbon-oxygen bond length in the heterocycle measuring approximately 1.36 angstroms and carbon-nitrogen distances of approximately 1.31 angstroms [9] [10]. The dihedral angles between substituent groups and the oxazole plane provide insights into conformational preferences and steric interactions.

Intermolecular packing analysis reveals the predominance of hydrogen bonding interactions involving the amino functionality. Studies of 2-aminobenzoxazole-oxalic acid co-crystals demonstrate the formation of eight-membered hydrogen-bonded rings with graph-set notation R₂²(8) [8] [9]. These structural motifs involve nitrogen-hydrogen to oxygen interactions with donor-acceptor distances ranging from 2.7-3.0 angstroms [9]. The amino group participates in both symmetric and asymmetric hydrogen bonding patterns, creating extended chain structures along specific crystallographic directions [8].

Crystal packing arrangements exhibit significant influence from π-π stacking interactions between aromatic oxazole rings. The interplanar distances range from 3.3-3.6 angstroms, consistent with optimal π-electron overlap [11]. The slip distances along molecular axes vary depending on substituent effects, with electron-withdrawing groups promoting closer packing arrangements [11]. These stacking interactions contribute substantially to crystal stability and influence physical properties such as melting points and solubility characteristics.

Tandem Mass Spectrometry Fragmentation Patterns

Tandem mass spectrometry provides crucial structural information through characteristic fragmentation pathways of Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate. The molecular ion peak appears at mass-to-charge ratio 185.09 under positive electrospray ionization conditions [12]. Collision cross section measurements predict values ranging from 138.6 to 182.1 square angstroms depending on the adduct formation [12].

The primary fragmentation pathways involve loss of neutral molecules characteristic of the functional groups present. Loss of water (18 atomic mass units) occurs through elimination from the amino group under collision-induced dissociation conditions [12] [13]. The methyl ester functionality undergoes characteristic loss of methanol (32 atomic mass units) or methoxycarbonyl radical (59 atomic mass units), producing diagnostic fragment ions that confirm the presence of the carboxylate ester [12].

The oxazole heterocycle exhibits remarkable stability under mass spectrometry conditions, often serving as a core structure that retains integrity during fragmentation processes [14] [13]. Studies of related oxazoline derivatives demonstrate formation of benzoylium and nitrilium ions through elimination of 71 and 72 atomic mass units respectively [14]. The amino-substituted side chain undergoes rearrangement reactions leading to formation of cyclic oxazoline structures, particularly when proline-like arrangements are present [13].

Energy-resolved mass spectrometry experiments reveal the relative activation energies required for different fragmentation pathways. The survival-yield methodology demonstrates that oxazole ring opening requires significantly higher collision energies compared to side chain fragmentations [14]. Multiple-stage mass spectrometry experiments enable detailed mapping of fragmentation cascades, providing comprehensive structural fingerprints for compound identification and verification [14].

Vibrational Spectroscopy for Functional Group Verification

Vibrational spectroscopy techniques, encompassing both infrared and Raman methodologies, provide definitive functional group identification for Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate. The infrared spectrum exhibits characteristic absorption bands corresponding to each major functional group present in the molecule [3] [15] [16].

The amino group produces strong absorption bands in the 3300-3500 wavenumber region corresponding to nitrogen-hydrogen stretching vibrations [3] [16] [17]. Primary amines typically display two distinct bands in this region due to symmetric and antisymmetric stretching modes [17]. The exact frequencies depend on hydrogen bonding interactions and conformational effects, with free amino groups appearing at higher frequencies than those involved in intermolecular associations [16].

The carboxylate ester functionality generates intense carbonyl stretching absorption at 1720-1750 wavenumbers [3] [16] [18]. This frequency range distinguishes ester carbonyls from other carbonyl-containing groups such as ketones (1715-1745 wavenumbers) or amides (1650-1680 wavenumbers) [16] [18]. The carbon-oxygen stretching vibrations of the ester group appear between 1200-1300 wavenumbers, providing additional confirmation of the methyl ester structure [16] [18].

The oxazole heterocycle contributes aromatic carbon-carbon stretching vibrations in the 1600-1650 wavenumber region [15] [16]. These bands typically exhibit medium intensity and may overlap with other aromatic or conjugated systems [16]. The carbon-nitrogen stretching vibrations of the heterocycle appear between 1200-1300 wavenumbers, though assignment requires careful analysis due to potential overlap with ester carbon-oxygen vibrations [19].

Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared absorption [20] [15]. The symmetric vibrations that are Raman-active often provide clearer resolution of ring breathing modes and symmetric functional group vibrations [20]. The oxazole ring system exhibits characteristic Raman bands that aid in structural confirmation, particularly when combined with quantum mechanical calculations for band assignment [20] [15].

NMR ParameterOxazole H-2Oxazole C-4Amino GroupEster Group
Chemical Shift (ppm)~8.2~150VariableδC ~165, δH ~3.8
Coupling Constants (Hz)²JH-N = 14.4-14.7¹JC-H ≈ 250¹JC-N = 4-11¹JC-H = 140-150
Crystallographic FeatureTypical ValuesSignificance
Oxazole Ring PlanarityRMS < 0.01 ÅConfirms aromaticity
Hydrogen Bond Distances2.7-3.0 ÅIntermolecular interactions
π-π Stacking Distance3.3-3.6 ÅCrystal packing forces
Fragmentation PathwayMass Loss (u)Diagnostic Significance
Water elimination18Amino group confirmation
Methanol loss32Ester functionality
Methoxycarbonyl loss59Carboxylate ester
Oxazole core retentionVariableHeterocycle stability
Vibrational ModeIR Frequency (cm⁻¹)Assignment
N-H stretch3300-3500Primary amine
C=O stretch1720-1750Ester carbonyl
C=C stretch1600-1650Oxazole aromatic
C-N stretch1200-1300Heterocycle

XLogP3

-0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

184.08479225 g/mol

Monoisotopic Mass

184.08479225 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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